molecular formula C13H16O B2522440 3-Phenylcyclohexanecarbaldehyde CAS No. 13082-55-8

3-Phenylcyclohexanecarbaldehyde

Cat. No.: B2522440
CAS No.: 13082-55-8
M. Wt: 188.27
InChI Key: MTCVTKTXZNKYAE-UHFFFAOYSA-N
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Description

3-Phenylcyclohexanecarbaldehyde is an organic compound with the molecular formula C13H16O. It is a derivative of cyclohexane, where a phenyl group is attached to the third carbon of the cyclohexane ring, and an aldehyde group is attached to the first carbon. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylcyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with benzoyl chloride, followed by reduction and subsequent oxidation to form the aldehyde group. Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone, followed by oxidation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenylcyclohexanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylcyclohexanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylcyclohexanecarbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylcyclohexanecarbaldehyde is unique due to its combination of a cyclohexane ring and a phenyl group, providing a balance of hydrophobicity and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-phenylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCVTKTXZNKYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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